molecular formula C7H13N B13487695 3-Methyl-1-azaspiro[3.3]heptane

3-Methyl-1-azaspiro[3.3]heptane

Cat. No.: B13487695
M. Wt: 111.18 g/mol
InChI Key: APOOQDMGXONUPM-UHFFFAOYSA-N
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Description

3-Methyl-1-azaspiro[3.3]heptane is a spirocyclic amine featuring a seven-membered ring system with a nitrogen atom at position 1 and a methyl group at position 2. Its unique 3D structure, characterized by two fused three-membered rings sharing a central carbon atom, makes it a valuable scaffold in medicinal chemistry. Spirocyclic compounds like this are increasingly favored due to their high Fsp³ character, which improves metabolic stability and reduces off-target interactions compared to planar aromatic systems .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-methyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C7H13N/c1-6-5-8-7(6)3-2-4-7/h6,8H,2-5H2,1H3

InChI Key

APOOQDMGXONUPM-UHFFFAOYSA-N

Canonical SMILES

CC1CNC12CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. The process involves optimizing the reaction conditions to maximize yield and purity. Key considerations include temperature control, reagent concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azaspiro compounds, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyl-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This includes binding to receptors and enzymes, thereby modulating their activity. The spirocyclic structure provides unique steric and electronic properties that enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Oxygen/Sulfur Substitution : 6-Oxa and 2-thia analogs exhibit increased polarity, impacting solubility and membrane permeability. For instance, 6-oxa-1-azaspiro[3.3]heptane has a lower molecular weight (99.13 vs. 141.22 for 3-methyl-1-azaspiro) but higher polarity due to the ether linkage .
  • Diazaspiro Systems : 2,6-Diazaspiro[3.3]heptane derivatives (e.g., compound 5 in ) show enhanced hydrogen-bonding capacity, making them suitable for targeting enzymes like kinases .

Pharmacological and Physicochemical Properties

Collision Cross Section (CCS) Analysis

Predicted CCS values for 3-(methoxymethyl)-1-azaspiro[3.3]heptane ():

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 142.12265 134.0
[M+Na]⁺ 164.10459 135.1

These values suggest compact 3D geometries, advantageous for blood-brain barrier penetration.

Metabolic Stability

Spirocyclic amines generally exhibit improved metabolic stability over piperidines. For example, 2-azaspiro[3.3]heptane derivatives resist cytochrome P450-mediated oxidation due to reduced ring strain and steric shielding .

Data Tables

Table 1: Key Physicochemical Data for Selected Compounds

Compound Melting Point (°C) Optical Rotation ([α]²⁰D) Yield (%) Reference
(S)-6-Benzhydryl-2,6-diazaspiro[3.3]heptane (4n ) 85–87 -7.00 (c = 0.1, MeOH) 91
(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane (5 ) 119–121 -22.00 (c = 0.1, MeOH) 95
6-Oxa-1-azaspiro[3.3]heptane N/A N/A N/A

Biological Activity

3-Methyl-1-azaspiro[3.3]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is a derivative of 1-azaspiro[3.3]heptane, characterized by the integration of a nitrogen atom within its spirocyclic framework. Its structural features suggest it may serve as a bioisostere for various nitrogen-containing compounds, particularly piperidine derivatives, which are widely recognized for their diverse pharmacological applications.

Structural Characteristics

The distinct spirocyclic structure of this compound contributes to its potential as a versatile scaffold in drug design. The methyl substitution at the 3-position enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in the following areas:

  • Analgesics and Anesthetics : This compound has been explored as a bioisostere for piperidine in the development of analgesics, showing promise in improving efficacy and reducing side effects when incorporated into existing drug frameworks like bupivacaine.
  • Antiviral Activity : The spirocyclic structure has been utilized in the design of inhibitors against viral proteases, including those responsible for SARS-CoV-2 and MERS-CoV. Studies have shown that derivatives of azaspiro compounds exhibit high inhibitory activity against these viral targets, suggesting their potential as broad-spectrum antiviral agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

  • Inhibition Studies : A series of synthesized spirocyclic inhibitors derived from azaspiro compounds demonstrated high inhibitory activity against SARS-CoV-2 protease, with effective concentrations (EC50) in the nanomolar range. The safety index for these compounds was reported to be approximately 1250, indicating a favorable therapeutic window .
  • Structure-Activity Relationships (SAR) : Research on various derivatives revealed that modifications to the azaspiro framework could enhance metabolic stability and potency against specific biological targets. For instance, certain amide derivatives retained excellent activity against the Pks13 enzyme while demonstrating improved microsomal stability .

Comparative Analysis of Similar Compounds

The following table summarizes key properties and biological activities of compounds structurally related to this compound:

Compound NameStructure TypeNotable Properties
1-Azaspiro[3.3]heptaneSpirocyclicBioisostere of piperidine; used in anesthetics
2-Azaspiro[3.4]decaneSpirocyclicPotential applications in drug discovery
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclicInhibitor of Pks13 with good metabolic stability
6-Amino-2-thiaspiro[3.3]heptaneSpirocyclicSelective ligands for various biological targets

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